molecular formula C22H21N5O2 B11017052 1-oxo-2-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide

1-oxo-2-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11017052
M. Wt: 387.4 g/mol
InChI Key: HGZYIELOWSPCCH-UHFFFAOYSA-N
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Description

1-oxo-2-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an isoquinoline core, a triazole ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-2-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the triazole ring, and the attachment of the carboxamide group. One common synthetic route involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Attachment of Carboxamide Group: The carboxamide group can be attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-oxo-2-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce amines or alcohols, and substitution may result in various substituted isoquinoline derivatives.

Scientific Research Applications

1-oxo-2-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-oxo-2-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of an isoquinoline core, a triazole ring, and a carboxamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

1-oxo-2-propan-2-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoquinoline-4-carboxamide

InChI

InChI=1S/C22H21N5O2/c1-15(2)27-12-20(18-5-3-4-6-19(18)22(27)29)21(28)25-17-9-7-16(8-10-17)11-26-14-23-13-24-26/h3-10,12-15H,11H2,1-2H3,(H,25,28)

InChI Key

HGZYIELOWSPCCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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